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Compound of Interest

Compound Name: NOTA (trihydrochloride)

Cat. No.: B15137531 Get Quote

An in-depth overview of the application of the chelator NOTA (1,4,7-triazacyclononane-1,4,7-

triacetic acid) in the development of Gallium-68 (⁶⁸Ga)-based radiopharmaceuticals. This

document is intended for researchers, scientists, and professionals involved in drug

development, providing detailed application notes and experimental protocols.

Introduction
Gallium-68 (⁶⁸Ga) has emerged as a significant positron-emitting radionuclide for Positron

Emission Tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/

⁶⁸Ga generator system and its favorable decay characteristics. The development of ⁶⁸Ga-

based radiopharmaceuticals relies on the use of bifunctional chelators that can stably

coordinate the ⁶⁸Ga³⁺ metal ion while being conjugated to a targeting biomolecule, such as a

peptide, antibody fragment, or small molecule.

Among the various chelators developed, NOTA and its derivatives have garnered substantial

interest. NOTA is a macrocyclic chelator with a hexadentate N₃O₃ donor set that forms highly

stable complexes with Gallium-68. A key advantage of NOTA is its ability to be radiolabeled

with ⁶⁸Ga under mild conditions, often at room temperature, which is crucial for temperature-

sensitive biomolecules.[1][2] This contrasts with other common chelators like DOTA, which

typically require heating to achieve efficient labeling.[1] The favorable characteristics of NOTA

have led to its widespread application in developing novel radiopharmaceuticals for imaging

various biological targets.
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Advantages of NOTA for ⁶⁸Ga Chelation
The use of NOTA as a chelator for ⁶⁸Ga offers several distinct advantages over other

commonly used chelating agents:

High Stability: The ⁶⁸Ga-NOTA complex exhibits a very high stability constant (log K = 31.1),

significantly greater than that of the ⁶⁸Ga-DOTA complex (log K = 21.3).[3] This high stability

is critical to prevent the release of free ⁶⁸Ga in vivo, which could lead to non-specific uptake

and increased background signal.

Mild Labeling Conditions: NOTA and its conjugates can be radiolabeled with ⁶⁸Ga at room

temperature with high efficiency.[1][4][5] This is particularly beneficial for fragile and

temperature-sensitive macromolecules, such as proteins and oligonucleotides, which might

be denatured or degraded at the elevated temperatures required for DOTA labeling.[1]

Rapid Kinetics: The complexation of ⁶⁸Ga by NOTA is rapid, often reaching completion within

10-15 minutes at room temperature.[5][6] This allows for a fast and straightforward

preparation of the radiopharmaceutical, which is advantageous given the short half-life of

⁶⁸Ga (68 minutes).

Suitability for Kit-Based Formulations: The ability to perform labeling under mild conditions

and with rapid kinetics makes NOTA-based precursors ideal for the development of "cold

kits".[1][7] These kits can be lyophilized and stored, allowing for on-demand, one-step

radiolabeling in a clinical setting, simplifying the production of ⁶⁸Ga-radiopharmaceuticals.[7]

High Radiochemical Yield and Purity: Radiolabeling of NOTA-conjugates with ⁶⁸Ga

consistently results in high radiochemical yields (RCY) and purity, often exceeding 95%.[3][6]

[8]

Applications in Radiopharmaceutical Development
The favorable properties of NOTA have been exploited in the development of ⁶⁸Ga-based

radiopharmaceuticals for a variety of targeting applications in oncology and beyond.

Prostate-Specific Membrane Antigen (PSMA) Imaging
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Agents targeting the prostate-specific membrane antigen (PSMA) are crucial for the diagnosis

and staging of prostate cancer.[3][9] Several studies have compared NOTA-conjugated PSMA

inhibitors with those based on DOTA and HBED-CC. In a preclinical comparison, the ⁶⁸Ga-

NOTA-PSMA agent (⁶⁸Ga-2) demonstrated faster clearance from normal tissues and

advantageous characteristics for PET imaging compared to its DOTA and HBED-CC

counterparts.[3][10] While the HBED-CC conjugate showed the highest tumor uptake, it also

had higher retention in normal organs like the kidneys and salivary glands.[3][11] Another study

developed a novel ⁶⁸Ga-NOTA-GC-PSMA tracer which showed lower renal uptake compared

to the widely used ⁶⁸Ga-PSMA-11, potentially improving the detection of nearby metastatic

lesions.[12]

Angiogenesis and Integrin αvβ₃ Imaging
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. The integrin αvβ₃ is

overexpressed on activated endothelial cells during angiogenesis and on some tumor cells,

making it an attractive target for imaging. Radiopharmaceuticals based on the Arginine-Glycine-

Aspartic acid (RGD) peptide sequence, which binds to integrin αvβ₃, have been developed

using NOTA for ⁶⁸Ga chelation.[13][14] Studies have shown that ⁶⁸Ga-NOTA-RGD peptides

can be used to visualize and quantify integrin expression in various models, including

myocardial infarction and tumors.[15][16][17]

Dual-Receptor Targeting
To enhance tumor uptake and specificity, heterodimeric peptides targeting multiple receptors

have been designed. For instance, a ⁶⁸Ga-NOTA-RGD-GE11 peptide was developed to

simultaneously target integrin αvβ₃ and the epidermal growth factor receptor (EGFR).[18] This

dual-targeted agent demonstrated higher tumor uptake compared to its monospecific

counterparts, highlighting the potential of this strategy.[18]

Other Targeting Vectors
The versatility of NOTA has been demonstrated by its conjugation to a wide range of

biomolecules:

Single-Domain Antibodies (sdAbs): sdAbs conjugated with NOTA have been successfully

labeled with ⁶⁸Ga for PET imaging.[7] Due to the potential for radiolysis at high

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://pubmed.ncbi.nlm.nih.gov/31758511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://www.semanticscholar.org/paper/Preclinical-Comparative-Study-of-(68)Ga-Labeled-and-Banerjee-Chen/0c925b410f2341663052e437cb22b9de4b31d164
https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.5b00679
https://www.mdpi.com/2379-139X/11/3/29
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/gallium-ga-68-nota-3ptate-rgd
https://jnm.snmjournals.org/content/50/supplement_2/446
https://www.medchemexpress.com/nota.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5840320/
https://www.researchgate.net/publication/255689930_Feasibility_and_kinetic_characteristics_of_68Ga-NOTA-RGD_PET_for_in_vivo_atherosclerosis_imaging
https://pubmed.ncbi.nlm.nih.gov/30578136/
https://pubmed.ncbi.nlm.nih.gov/30578136/
https://www.mdpi.com/1424-8247/14/5/448
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


radioactivities, a formulation containing ethanol and ascorbic acid was developed to protect

the tracer from degradation.[7]

Oligonucleotides: A reliable protocol for the ⁶⁸Ga-labeling of NOTA-conjugated DNA

oligonucleotides at room temperature has been established, yielding a stable product with

high purity.[4]

Albumin: ⁶⁸Ga-NOTA-conjugated human serum albumin (HSA) has been investigated for

liver function and sentinel lymph node imaging.[6] The resulting tracers show high stability

and specific uptake in the target tissues.[6]

Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of NOTA and

other chelators for ⁶⁸Ga-based radiopharmaceuticals.

Table 1: Comparison of Labeling Efficiency for Different ⁶⁸Ga Chelators

Chelator
Precursor
Amount/Co
ncentration

Temperatur
e (°C)

Time (min)
Radiochemi
cal Yield
(RCY)

Reference

NOTA 1 nmol Ambient 10 >95% [19]

NOTA 5 µM 25 - 93 ± 2.0% [20][21]

NOTA 50 µM 25 - 97 ± 1.7% [20][21]

DOTA 3 nmol 90 2 >97.4% [22]

DOTA 5 µM 25 - <85% [20][21]

TRAP 1 nmol Ambient 10 >95% [19]

| HBED-CC | - | Room Temp | 5 | ~95-99% |[3] |

Table 2: Preclinical Comparison of ⁶⁸Ga-PSMA Radiotracers in PSMA+ PC3 PIP Tumor-

Bearing Mice (%ID/g at 1h post-injection)
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Radiotracer Tumor Kidney Spleen
Salivary
Glands

Reference

⁶⁸Ga-NOTA-

PSMA

(⁶⁸Ga-2)

22.8 ± 6.9 26.5 ± 6.9 0.4 ± 0.1 0.4 ± 0.1 [3][11]

⁶⁸Ga-DOTA-

PSMA (⁶⁸Ga-

1)

19.5 ± 1.8 34.0 ± 5.7 0.2 ± 0.1 0.6 ± 0.1 [3]

| ⁶⁸Ga-HBED-CC-PSMA | 31.8 ± 3.6 | 120.3 ± 21.0 | 2.5 ± 0.4 | 2.1 ± 0.3 |[3] |

Table 3: Physicochemical and In Vitro Properties of Selected ⁶⁸Ga-NOTA

Radiopharmaceuticals

Radiophar
maceutical

LogP
Binding
Affinity (Ki
or IC₅₀)

Stability Target Reference

⁶⁸Ga-NOTA-

PSMA

(⁶⁸Ga-2)

-4.04 ± 0.16
Ki = 0.81
nM

- PSMA [3]

⁶⁸Ga-NOTA-

GC-PSMA
-2.598 ± 0.16

IC₅₀ = 38.65

nM

Stable in

plasma
PSMA [12]

⁶⁸Ga-NOTA-

Oligonucleoti

de

- -

High stability

in PBS and

serum

HER2

(intended)
[4]

| [⁶⁷Ga]-NODAGATOC | - | IC₅₀ = 1.7 ± 0.2 nM | Very stable in serum | Somatostatin Receptor 2

|[23] |

Experimental Protocols
This section provides detailed methodologies for key experiments involving ⁶⁸Ga-NOTA

radiopharmaceuticals.
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Protocol 1: General Radiolabeling of a NOTA-Conjugate
with ⁶⁸Ga
Objective: To radiolabel a NOTA-conjugated peptide or molecule with ⁶⁸Ga.

Materials and Equipment:

⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)

NOTA-conjugated precursor molecule

Sodium acetate buffer (e.g., 1 M, pH 4.5-5.0)

Sterile, pyrogen-free water and 0.1 M HCl

Reaction vial (e.g., 1.5 mL Eppendorf tube or shielded vial)

Heating block or water bath (optional, for comparison or optimization)

Vortex mixer

Calibrated dose calibrator

Syringes and sterile needles

Quality control system (iTLC or HPLC)

Procedure:

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the

manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial. Measure the activity

using a dose calibrator. For some generators, a purification/concentration step may be

required.

Preparation of Reaction Mixture:

In a sterile reaction vial, add the desired amount of the NOTA-conjugated precursor

(typically 5-20 nmol, depending on the desired specific activity).
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Add the required volume of sodium acetate buffer to adjust the pH of the final reaction

mixture to between 4.0 and 5.0. The volume of buffer will depend on the volume and

concentration of the ⁶⁸Ga eluate.

Radiolabeling Reaction:

Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) to the reaction vial containing the precursor

and buffer.

Gently vortex the mixture.

Incubate the reaction mixture at room temperature for 10-15 minutes.[4][5]

Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator

like EDTA or DTPA to complex any remaining free ⁶⁸Ga.

Final Formulation: The final product can be diluted with a sterile saline or phosphate-buffered

saline (PBS) solution for in vivo administration. A sterile filtration step using a 0.22 µm filter is

recommended before injection.

Protocol 2: Quality Control using Instant Thin-Layer
Chromatography (iTLC)
Objective: To determine the radiochemical purity (RCP) of the ⁶⁸Ga-NOTA radiopharmaceutical.

Materials:

iTLC strips (e.g., iTLC-SG)

Mobile phase: A common system is 0.1 M citric acid or a mixture of 1 M ammonium acetate

and methanol (1:1 v/v). The choice depends on the specific radiopharmaceutical.

Developing chamber

Radio-TLC scanner or gamma counter

Procedure:
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Spot a small drop (1-2 µL) of the final radiolabeled product onto the origin line of an iTLC

strip.

Place the strip in a developing chamber containing the mobile phase, ensuring the origin is

above the solvent level.

Allow the solvent to migrate up the strip until it is close to the top.

Remove the strip and allow it to dry.

Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.

Result Interpretation: In a typical system, the ⁶⁸Ga-NOTA complex will migrate with the

solvent front (Rf ≈ 0.8-1.0), while free or colloidal ⁶⁸Ga will remain at the origin (Rf ≈ 0-0.1).

[20]

Calculate the RCP using the formula: RCP (%) = (Activity of labeled compound peak / Total

activity on the strip) * 100

Protocol 3: In Vitro Cell Binding and Internalization
Assay
Objective: To evaluate the specific binding and internalization of the ⁶⁸Ga-NOTA

radiopharmaceutical in receptor-positive cells.

Materials:

Receptor-positive cell line (e.g., PSMA+ PC3 PIP or LNCaP for PSMA tracers) and a

receptor-negative control cell line (e.g., PC3 flu).[3][12]

Cell culture medium, fetal bovine serum (FBS), trypsin-EDTA.

Binding buffer (e.g., serum-free medium).

⁶⁸Ga-NOTA radiopharmaceutical.

Unlabeled ("cold") precursor or a known blocking agent for competition studies.
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Glycine buffer (pH 2.5) or acidic buffer to strip surface-bound radioactivity.

1 M NaOH for cell lysis.

Gamma counter.

Procedure:

Cell Seeding: Seed cells in 12- or 24-well plates and allow them to grow to ~80-90%

confluency.

Binding Assay:

Wash the cells with binding buffer.

Add binding buffer containing the ⁶⁸Ga-NOTA radiopharmaceutical (~0.1-0.5 MBq/mL) to

each well.

For blocking experiments, co-incubate with a high concentration (e.g., 1000-fold excess)

of the unlabeled precursor.[3]

Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).[3][12]

Washing: After incubation, remove the radioactive medium and wash the cells twice with ice-

cold PBS to remove unbound tracer.

Internalization Assay:

To separate surface-bound from internalized activity, add an acidic buffer (e.g., glycine

buffer) and incubate for 5-10 minutes on ice. Collect this fraction (surface-bound).[3]

Wash the cells again with PBS.

Lyse the cells by adding 1 M NaOH. Collect this fraction (internalized).[3]

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a

gamma counter. Also, measure the total protein content in the lysate for normalization.
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Data Analysis: Express the results as a percentage of the added activity per milligram of

protein. Compare the uptake in receptor-positive vs. negative cells and blocked vs.

unblocked conditions to determine specificity.

Visualizations (Graphviz)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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